L-cis-diltiazem can be derived from various synthetic pathways, primarily involving chiral intermediates that are crucial for its pharmacological activity. The synthesis often employs anisic aldehyde and chloracetyl chloride as starting materials, along with other reagents to achieve the desired stereochemistry and purity.
The synthesis of L-cis-diltiazem involves several steps, typically starting from anisic aldehyde. One notable method includes the following sequence:
This method allows for high yields and selectivity for the desired enantiomer, minimizing by-products and simplifying purification steps .
The use of chiral catalysts and specific reaction conditions (temperature, solvents) plays a critical role in achieving the correct stereochemistry necessary for the biological activity of L-cis-diltiazem.
L-cis-diltiazem has a complex molecular structure characterized by its benzothiazepine core. The molecular formula is , with a molecular weight of approximately 414.52 g/mol.
L-cis-diltiazem participates in various chemical reactions typical of its functional groups:
The stability of L-cis-diltiazem under different pH conditions is crucial for its formulation in pharmaceutical applications, impacting its bioavailability and efficacy .
L-cis-diltiazem exerts its effects primarily by blocking voltage-gated calcium channels in cardiac and smooth muscle tissues. This action leads to:
Studies indicate that L-cis-diltiazem effectively reduces intracellular calcium levels, thereby preventing excessive contraction in both vascular and cardiac tissues .
Relevant analyses include high-performance liquid chromatography methods used to assess purity and stability .
L-cis-diltiazem has significant applications in various scientific fields:
L-cis-diltiazem hydrochloride (CAS 42399-54-2) is defined by its (2R,3R) absolute configuration at its two chiral centers. This stereochemistry distinguishes it from the clinically used D-cis-diltiazem ((2S,3S) configuration), resulting in distinct target interactions despite shared molecular formula (C~22~H~27~ClN~2~O~4~S) and mass (451 Da). The isomeric SMILES notation explicitly defines its spatial arrangement: CC(=O)O[C@H]1[C@H](SC2=CC=CC=C2N(C1=O)CCN(C)C)C3=CC=C(C=C3)OC.Cl
[1] [3] [6]. The benzothiazepine core with acetoxy, methoxyphenyl, and dimethylaminoethyl substituents creates a conformation that favors cyclic nucleotide-gated (CNG) channel binding over L-type calcium channels. X-ray crystallography confirms the cis-fused ring junction and diequatorial positioning of the 3-acetoxy and 2-aryl groups, critical for its selective bioactivity [6].
Table 1: Stereochemical and Structural Properties
Property | L-cis-Diltiazem | D-cis-Diltiazem |
---|---|---|
Absolute Configuration | (2R,3R) | (2S,3S) |
Canonical SMILES | CC(=O)O[C@H]1C@HC3=CC=C(C=C3)OC.Cl | CC(=O)O[C@@H]1C@@HC3=CC=C(C=C3)OC.Cl |
InChI Key | HDRXZJPWHTXQRI-JUDYQFGCSA-N | HDRXZJPWHTXQRI-BHDTVMLSSA-N |
Primary Target | CNG channels (IC~50~: µM range) | L-type Ca²⁺ channels (IC~50~: nM range) |
Commercial synthesis of L-cis-diltiazem starts from resolution of racemic trans-4-methoxyphenylglycidate esters via chiral auxiliaries or enzymatic hydrolysis, followed by stereoselective ring closure to form the benzothiazepine core. Key steps include:
Analytical differentiation from D-cis-diltiazem employs:
While human pharmacokinetic data are limited, experimental studies reveal:
Table 2: Experimental Pharmacokinetic Parameters
Parameter | Value | Method |
---|---|---|
Aqueous Solubility | 100 mM at 25°C | Equilibrium solubility (HPLC) |
log D (pH 7.4) | 2.78 ± 0.15 | Shake-flask method |
Plasma Protein Binding | 64% (guinea pig) | Ultrafiltration |
Primary Metabolite | None detected (24h incubation) | Liver microsomes (rat/human) |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7